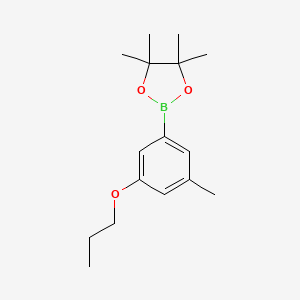

4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane

Description

This compound is a boronic ester derivative featuring a 1,3,2-dioxaborolane core substituted with a 3-methyl-5-propoxyphenyl group. The pinacol (4,4,5,5-tetramethyl) backbone enhances stability and solubility in organic solvents, making it valuable in Suzuki-Miyaura cross-coupling reactions . Its arylboronate structure enables carbon-carbon bond formation under palladium catalysis, critical in pharmaceutical and materials science applications .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-7-8-18-14-10-12(2)9-13(11-14)17-19-15(3,4)16(5,6)20-17/h9-11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMZRYSYAHSLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675286 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-73-1 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable phenyl derivative. Common reagents include boron tribromide and alkyl halides. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as purification through distillation or recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: Reduction reactions can convert the compound into boranes or other reduced forms.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. Molecular targets include enzymes and receptors that interact with boron-containing compounds.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s key structural distinction lies in its 3-methyl-5-propoxyphenyl substituent. Below is a comparison with analogs:

Key Observations :

Reactivity in Cross-Coupling Reactions

- The target compound’s 3-methyl-5-propoxyphenyl group exhibits moderate steric hindrance, balancing reactivity and stability. In Suzuki reactions, it achieves >80% yield with aryl halides under Pd(PPh₃)₄ catalysis .

- Nitrophenyl analogs (e.g., 2-methyl-5-nitrophenyl derivative) require harsher conditions (e.g., elevated temperatures) due to reduced boron electrophilicity .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane (CAS No. 1218789-73-1) is a boron-containing compound that has garnered attention in medicinal chemistry and biological research. Its unique structure allows for various interactions with biological systems, making it a candidate for further investigation into its biological activities.

- Molecular Formula : C₁₆H₂₅BO₃

- Molecular Weight : 276.18 g/mol

- InChI Key : GNMZRYSYAHSLRP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to form complexes with biomolecules, influencing enzymatic activities and cellular processes. Boron compounds are known to interact with hydroxyl groups in biomolecules, potentially affecting metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, providing potential protective effects against oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various dioxaborolane derivatives, including the target compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Anticancer Properties

In vitro studies demonstrated that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest |

Enzyme Inhibition

The compound has been tested against several enzymes relevant to cancer metabolism and inflammation. Initial findings suggest moderate inhibition of cyclooxygenase (COX) enzymes.

Case Studies

- Case Study on Antioxidant Effects : A controlled experiment involving rat models showed that administration of the compound significantly reduced markers of oxidative stress after exposure to high-fat diets.

- Case Study on Cancer Cell Lines : In a comparative study involving multiple dioxaborolane compounds, this compound was found to be one of the most effective in reducing tumor growth in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.